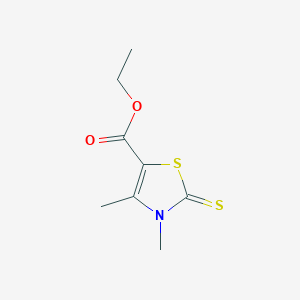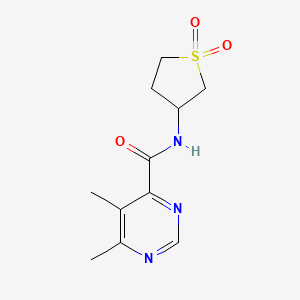![molecular formula C21H24FN5O5 B2495480 Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate CAS No. 338410-17-6](/img/structure/B2495480.png)
Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex organic molecules often involves regioselective hydrazination processes, as demonstrated by the metal-free, efficient hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media. This method is notable for its functional group tolerance and efficiency, expanding molecular diversity (Wang et al., 2015). Additionally, synthesis involving optically active components and the strategic use of diethyl azodicarboxylate to generate specific enantiomers has been explored, providing insight into tailored synthesis approaches (Ashimori et al., 1991).
Molecular Structure Analysis
Molecular structure characterization techniques such as FT-IR, NMR, and UV-VIS measurements, along with X-ray diffraction (XRD), are crucial in determining the structural properties of synthesized compounds. A study on a hydrazone derivative showcased the effectiveness of these techniques in structural elucidation, providing a foundation for analyzing Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate's molecular structure (Özçelik et al., 2020).
Chemical Reactions and Properties
The reactivity of pyridinium ylides with diethyl azodicarboxylate, leading to the formation of Δ2-1,3,4-oxadiazolines and subsequent isomerization, highlights the compound's chemical versatility. This reactivity pattern underlines the potential chemical reactions Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate might undergo (MukaiyamaTeruaki et al., 1976).
Physical Properties Analysis
The study of polysubstituted pyridines provides insights into the physical properties of related compounds. The nearly planar structures and stabilization through various intermolecular interactions, such as C-H...O and C-H...π, contribute to understanding the physical characteristics of Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate (Suresh et al., 2007).
Chemical Properties Analysis
The selective modification of cruciform loops by diethyl pyrocarbonate, highlighting specific reactivity towards adenine bases, provides a basis for understanding the chemical behavior of complex molecules like Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate. This selectivity in chemical modification suggests a method to study and manipulate the compound's chemical properties further (Furlong & Lilley, 1986).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate, a compound related to the specified chemical, has been synthesized and converted into various pyridine derivatives. This process involves reactions with hydrazine hydrate, leading to the formation of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives (Ahmed, 2002).
Importance as an Organic Intermediate
- Diethyl 5-ethyl-2,3-pyridinedicarboxylate, structurally similar to the specified compound, is an important organic intermediate in the fields of dye, medicine, and pesticide. It also exhibits some biological activity. However, the synthesis process of this compound faces challenges like high cost, low yield, and environmental pollution (Hunsheng & Heng, 2014).
Use in Multicomponent Synthesis
- Compounds like diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have been synthesized through one-pot multicomponent condensation. These types of syntheses highlight the chemical's role in facilitating the assembly of complex molecules, particularly in understanding weak interactions (R. Shashi, Prasad, & Begum, 2020).
Application in Herbicide Synthesis
- A new class of fluoroalkylated pyridine herbicides, related to the compound , has been developed. These herbicides, including various derivatives of pyridinedicarboxylates, show promising herbicidal activity (Lee et al., 1991).
Involvement in Pharmacological Research
- While specifics on pharmacological applications are limited due to the exclusion criteria, compounds structurally related to the specified chemical have been studied for their pharmacological effects, especially in cardiovascular and hypertensive research. These studies often focus on synthesizing optically active derivatives and analyzing their biological activities (Ashimori et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
diethyl 2-[2-[1-(6-fluoropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O5/c1-3-31-20(29)14-12-15(21(30)32-4-2)19(28)24-18(14)26-25-13-8-10-27(11-9-13)17-7-5-6-16(22)23-17/h5-7,12H,3-4,8-11H2,1-2H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZAEFMAJUENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=NC(=CC=C3)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)


![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)






![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)